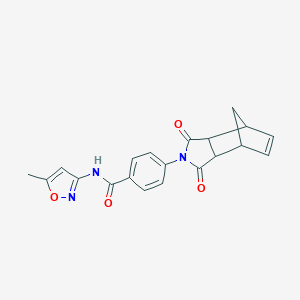
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Mobozoxane and has a molecular formula of C16H15NO. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. In addition, it has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole in lab experiments is its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further research is needed to fully understand its mechanism of action and the potential side effects of long-term use.
Synthesemethoden
The synthesis of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole can be achieved through various methods. One of the most common methods is the condensation of 2-aminotoluene and salicylaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then filtered and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. In addition, it has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Eigenschaften
Produktname |
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-methyl-2-(2-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-14-13(9-10)16-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
InChI-Schlüssel |
FDOOHPCNDANWFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)


![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)


![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
